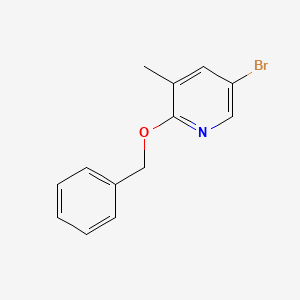

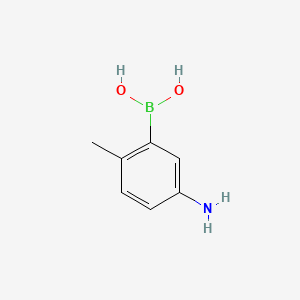

(5-Amino-2-methylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-Amino-2-methylphenyl)boronic acid” is a chemical compound with the CAS Number: 1003042-50-9 and a molecular weight of 150.97 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

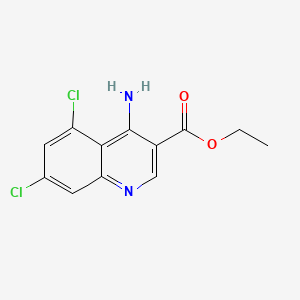

The synthesis of boronic acids, including “this compound”, often involves the use of pinacol boronic esters as valuable building blocks . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in the synthesis .Molecular Structure Analysis

The linear formula of “this compound” is C7H10BNO2 . The molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis

Boron-catalyzed reactions, including those involving boronic acids, are a significant area of study in organic chemistry . Boronic acids can interact with amines and carboxylic acids, forming boroxine complexes . This interaction is likely to occur in catalytic amidation reactions .It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors : Boronic acids are integral in creating fluorescent chemosensors for detecting carbohydrates, bioactive substances like L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. Their interaction with diols forms the basis for these sensors, which are significant for disease diagnosis and prevention (S. Huang et al., 2012).

Biomedical Applications : Boronic acids, including (5-Amino-2-methylphenyl)boronic acid, have been utilized in biomedical applications. They play a role in HIV treatment, obesity, diabetes, and cancer therapies. Their unique reactivity, solubility, and responsive nature make them valuable in developing new biomaterials (J. Cambre & B. Sumerlin, 2011).

Liquid Membrane Transport : Boronic acids act as transport carriers in bulk, liquid organic membranes, facilitating the transport of monosaccharides, ribonucleosides, aryl glycosides, catecholamines, a-amino acids, and riboflavin. This ability is significant in various chemical and biological processes (Bradley D. Smith, 1996).

Food Industry : In the food industry, boronic acids are explored for their potential to reduce fructose in food matrices, such as fruit juice. This is based on their ability to form esters with diol structures, offering a method for altering sugar compositions in natural food products (Paul Pietsch & R. Richter, 2016).

Safety and Hazards

“(5-Amino-2-methylphenyl)boronic acid” is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with Hazard Statements H315-H319, indicating that it can cause skin and eye irritation . Precautionary statements P305+P351+P338 are also associated with this compound, suggesting measures to take if it comes into contact with the eyes .

Wirkmechanismus

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling .

- Mechanistic insights into boron-catalysed direct amidation reactions .

- Synthesis of α-aminoboronic acids .

- Boronic acid based dynamic click chemistry: recent advances and applications .

- Organoboron compounds in asymmetric synthesis .

Biochemische Analyse

Biochemical Properties

(5-Amino-2-methylphenyl)boronic acid plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound can interact with various enzymes and proteins, although specific interactions have not been reported in the literature.

Molecular Mechanism

It is known to participate in the Suzuki–Miyaura coupling reaction, which involves the transmetalation of formally nucleophilic organic groups from boron to palladium . This process could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Boronic esters, which include this compound, are known for their stability . They are usually bench stable, easy to purify, and often commercially available .

Metabolic Pathways

Boronic acids are known to be involved in a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Transport and Distribution

Boronic acids are known to have intrinsic affinity for carbohydrates , which could potentially influence their transport and distribution.

Subcellular Localization

Given its potential interactions with carbohydrates , it may be localized in areas of the cell where these interactions are most likely to occur.

Eigenschaften

IUPAC Name |

(5-amino-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHYXGDCVKUSTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)